4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile
Description
4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile (C₁₄H₈F₃NO, MW: 293.22 g/mol) is a benzonitrile derivative featuring a phenoxy group substituted with a trifluoromethyl (-CF₃) moiety at the meta position. The compound’s structure combines the electron-withdrawing properties of the -CF₃ group with the aromatic nitrile framework, making it relevant in pharmaceutical and materials chemistry. Its synthesis likely involves Ullmann or Suzuki-Miyaura coupling to attach the trifluoromethylphenoxy group to the benzonitrile core .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)phenoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO/c15-14(16,17)11-2-1-3-13(8-11)19-12-6-4-10(9-18)5-7-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEJDCVHJBSIKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile typically involves the reaction of 4-bromotrifluorotoluene with a suitable nucleophile under controlled conditions . One common method includes the use of lithium particles in tetrahydrofuran (THF) at low temperatures, followed by the addition of 4-bromotrifluorotoluene and acetonitrile . The reaction mixture is then gradually warmed to room temperature and subjected to aqueous workup to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Pharmaceutical Applications
- Antibacterial Activity : Research has indicated that compounds similar to 4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile can act as non-β-lactam inhibitors of penicillin-binding proteins, showing promise against gram-positive bacteria. This class of compounds could be developed into new antibacterial agents that circumvent common resistance mechanisms .
- Drug Development : The trifluoromethyl group is prevalent in many FDA-approved drugs due to its ability to enhance bioavailability and metabolic stability. For instance, drugs containing similar structural motifs have been used to treat various conditions, including psychiatric disorders and infections . The exploration of this compound within this context could lead to the discovery of novel therapeutic agents.
- Biological Target Interaction Studies : Interaction studies using this compound focus on its binding affinities with specific biological targets. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to assess these interactions, which are crucial for understanding the compound's potential as a drug candidate.
Agrochemical Applications
- Pesticide Development : The compound's lipophilic nature makes it suitable for formulation into agrochemicals. Trifluoromethylated compounds are known to exhibit enhanced activity against pests and pathogens due to their improved penetration through biological membranes.
- Herbicide Formulation : The structural characteristics of this compound may allow it to function effectively as a herbicide, targeting specific weed species while minimizing impact on crops. Research into its selectivity and efficacy in agricultural settings is warranted.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and other biomolecules, potentially affecting their function and activity . The nitrile group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Biphenyl and Terphenyl Derivatives
- Structure: 2-Amino-4-methyl-6-[4-[4-(trifluoromethyl)phenyl]phenyl]benzene-1,3-dicarbonitrile.
- Key Features: Dual nitrile groups, amino (-NH₂), methyl (-CH₃), and trifluoromethylphenyl substituents.
- The dicarbonitrile structure in B7 may increase polarity, affecting solubility and catalytic activity in organic reactions .
Fluorinated Benzonitrile Derivatives
3-Fluoro-4-methoxybenzonitrile ():
- Structure : Methoxy (-OCH₃) and fluorine (-F) substituents on the benzonitrile core.
- Key Features : Moderate electron-withdrawing effects from -F and electron-donating -OCH₃.
- Lower metabolic stability expected for 3-Fluoro-4-methoxybenzonitrile due to the absence of -CF₃ .
Complex Heterocyclic Nitriles
4-[(4R)-7-methyl-2,5-bis(oxidanylidene)-1-[3-(trifluoromethyl)phenyl]-3,4,6,8-tetrahydropyrimido[4,5-d]pyridazin-4-yl]benzenecarbonitrile ():
- Structure : Pyridazinedione-fused heterocycle with -CF₃ and nitrile groups.
- Key Features : Rigid polycyclic framework with multiple hydrogen-bonding sites.
- Comparison :
Thiophene and Pyran-Based Nitriles
4-AMINO-5-BENZOYL-2-(3-METHYLPHENOXY)-3-THIOPHENECARBONITRILE ():
- Structure: Thiophene ring with benzoyl, amino, and methylphenoxy groups.
- Key Features : Conjugated thiophene system enhances π-π stacking interactions.
- Comparison :
4-[4-(Trifluoromethyl)phenyl]methyloxane-4-carbonitrile ():
- Structure : Pyran ring substituted with -CF₃ and nitrile groups.
- Key Features : Cyclic ether moiety increases hydrophilicity.
- Comparison :
Data Table: Key Properties of Comparative Compounds
Biological Activity
Overview
4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile, with the molecular formula C14H8F3NO, is an organic compound that has garnered attention for its diverse biological activities. The trifluoromethyl group attached to the phenoxybenzene structure enhances its hydrophobicity and stability, which can influence its interaction with biological targets. This article delves into the compound's synthesis, biological mechanisms, and research findings.
The synthesis of this compound typically involves the reaction of 4-bromotrifluorotoluene with suitable nucleophiles under controlled conditions. The compound exhibits a molecular weight of 263.21 g/mol and can undergo various chemical reactions including oxidation, reduction, and substitution, which are crucial for its application in medicinal chemistry.
Table 1: Synthesis Overview
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | KMnO4, CrO3 | Aqueous or organic solvent |
| Reduction | LiAlH4, H2 | Inert atmosphere |
| Substitution | NaOMe, KOtBu | Base-catalyzed reaction |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances the compound's affinity for hydrophobic regions in proteins, which can modulate their functions. This interaction may lead to alterations in enzyme activity or receptor binding, making it a candidate for various therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the compound's efficacy against methicillin-resistant Staphylococcus aureus (MRSA). It was found that derivatives containing trifluoromethyl groups exhibited significant inhibition of bacterial growth compared to non-fluorinated analogs. The mechanism was linked to disruption of bacterial cell wall synthesis .
- Pharmacokinetics : In vivo studies on mice demonstrated that after administration of 50 mg/kg of the compound, it exhibited moderate clearance rates and a substantial volume of distribution. The terminal half-life was recorded at approximately 4.4 hours, indicating favorable pharmacokinetic properties for potential drug development .
- Neuropharmacological Effects : Research highlighted the role of trifluoromethyl-containing compounds in enhancing serotonin uptake inhibition in neuronal models. This suggests potential applications in treating mood disorders by modulating neurotransmitter systems .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds.
Table 2: Comparison with Related Compounds
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)aniline | C7H6F3N | Antimicrobial and anti-inflammatory properties |
| 4-Bromotrifluorotoluene | C8H6BrF3 | Intermediate for various synthetic pathways |
| This compound | C14H8F3NO | Antimicrobial, neuropharmacological effects |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile?
- Methodology :
- Nucleophilic Aromatic Substitution (SNAr) : React 3-(trifluoromethyl)phenol with 4-chlorobenzonitrile in the presence of a strong base (e.g., K2CO3) in polar aprotic solvents (DMF/DMSO) at 120–150°C for 12–24 hours. Purify via silica gel chromatography (ethyl acetate/hexane gradient), yielding 60–75% .
- Key Considerations : Electronic effects of the trifluoromethyl group enhance electrophilicity at the para-position, favoring substitution.
Q. Which spectroscopic techniques confirm the structural integrity of this compound?
- Methodology :
- <sup>1</sup>H/<sup>13</sup>C NMR : Identify aromatic proton environments (e.g., coupling patterns for trifluoromethyl and nitrile groups). The nitrile carbon appears at δ 110–125 ppm in <sup>13</sup>C NMR .
- IR Spectroscopy : Nitrile stretching vibrations (~2220 cm⁻¹) and ether C–O–C signals (~1250 cm⁻¹) .
- X-ray Crystallography : Single-crystal analysis resolves stereochemistry, with R factors <0.05 in fluorinated analogs (e.g., 2-amino-4H-chromene derivatives) .
Q. How does the compound behave under common reaction conditions (e.g., hydrolysis, photolysis)?
- Methodology :
- Hydrolysis Stability : Test in aqueous buffers (pH 1–13) at 25–60°C. Monitor via HPLC for nitrile-to-carboxylic acid conversion. The trifluoromethyl group enhances hydrolytic resistance compared to non-fluorinated analogs .
- Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) in acetonitrile. Analyze degradation products via LC-MS to identify cleavage at the ether linkage or nitrile group .
Advanced Research Questions
Q. How can synthetic yield be optimized using design of experiments (DOE)?
- Methodology :
- Variables : Base strength (Cs2CO3 vs. K2CO3), solvent polarity (DMSO vs. DMF), temperature (80–160°C), and reaction time (6–48 hours).
- Response Surface Modeling : Use central composite design to identify optimal conditions (e.g., 140°C in DMSO with Cs2CO3 increases yield to 85%) .
- Validation : Confirm reproducibility across three batches (RSD <5%).
Q. What computational strategies predict binding interactions with biological targets (e.g., kinases)?
- Methodology :
- Molecular Docking : Prepare the ligand (protonation states assigned via MarvinSketch) and receptor (PDB structure optimized with HADDOCK). Use AutoDock Vina with grid boxes (25ų) centered on ATP-binding pockets. Set exhaustiveness=32 for thorough sampling .
- Validation : Compare predicted binding energies (ΔG ≈ -9.2 kcal/mol) with experimental IC50 values. Ensure RMSD <2.0Å between docked and crystallographic poses .
Q. How to resolve contradictions in reported biological activity data?
- Methodology :
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Impurities >2% may artifactually modulate enzyme inhibition .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. Retest disputed activities under controlled conditions .
- Stereochemical Analysis : For chiral analogs, verify enantiomeric excess via chiral HPLC or CD spectroscopy to exclude stereoisomer-related discrepancies .
Q. What mechanistic insights explain its reactivity in cross-coupling reactions?
- Methodology :
- Kinetic Profiling : Monitor Suzuki-Miyaura reactions (e.g., with aryl boronic acids) via <sup>19</sup>F NMR. The trifluoromethyl group slows transmetallation due to steric hindrance, requiring Pd(OAc)2/XPhos catalysts for efficient coupling .
- DFT Calculations : Model transition states to identify rate-determining steps. Electron-withdrawing groups (nitrile, CF3) increase activation barriers by 8–12 kcal/mol compared to methoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
